2-(3-Methoxyphenyl)ethanol
CAS No.: 5020-41-7
Cat. No.: VC20760196
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5020-41-7 |
|---|---|
| Molecular Formula | C9H12O2 |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | 2-(3-methoxyphenyl)ethanol |
| Standard InChI | InChI=1S/C9H12O2/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7,10H,5-6H2,1H3 |
| Standard InChI Key | UPPGEJSCUZMCMW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CCO |
| Canonical SMILES | COC1=CC=CC(=C1)CCO |
Introduction
2-(3-Methoxyphenyl)ethanol, also known as 3-Methoxyphenethyl alcohol, is an organic compound with the molecular formula . It belongs to the class of phenethyl alcohol derivatives, characterized by a phenyl group substituted with a methoxy group () and an ethanol moiety. This compound is widely used in organic synthesis, fragrance formulations, and pharmaceutical intermediates.
Synonyms
Chemical Identifiers
| Identifier | Value |
|---|---|
| MDL Number | MFCD00002893 |
| PubChem CID | Not explicitly provided |
| SMILES | COC1=CC=CC(=C1)CCO |
| InChI | InChI=1S/C9H12O2/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5,10H,6-7H2,1H3 |
Physical Characteristics
2-(3-Methoxyphenyl)ethanol appears as a clear colorless to light yellow liquid under standard conditions. It is slightly soluble in water but highly soluble in organic solvents like ethanol and ether.
Purity Specifications
Commercially available samples typically have a purity of ≥96% as determined by gas chromatography (GC). Nuclear Magnetic Resonance (NMR) spectroscopy confirms its structural integrity .
Fragrance Industry
The compound is used as an intermediate in the production of fragrances due to its pleasant aromatic properties derived from the methoxy-substituted benzene ring.
Pharmaceutical Synthesis
It serves as a precursor or intermediate in synthesizing active pharmaceutical ingredients (APIs). For example, compounds derived from this molecule are investigated for their potential biological activities.
Organic Synthesis
The hydroxyl group in the ethanol moiety makes it reactive in various chemical transformations, including esterification, etherification, and oxidation reactions.
Synthesis Methods
Several methods exist for synthesizing 2-(3-Methoxyphenyl)ethanol:
Reduction of Methoxybenzaldehyde
One common approach involves reducing 3-methoxybenzaldehyde using reducing agents such as sodium borohydride (NaBH₄). The reaction proceeds as follows:
Grignard Reaction
Another method uses a Grignard reagent derived from 3-methoxybenzyl chloride reacting with formaldehyde to yield the target compound.
Hazard Statements
According to GHS classification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Measures
Use personal protective equipment (PPE), including gloves and goggles, when handling this compound. Avoid inhalation or direct contact with skin and eyes.
Analytical Data
To ensure quality control during production or research applications, analytical techniques such as gas chromatography (GC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are employed.
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